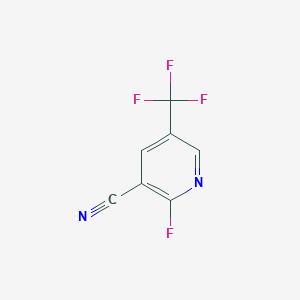

2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F4N2/c8-6-4(2-12)1-5(3-13-6)7(9,10)11/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEIUVFQQRBGAQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination Using Potassium Fluoride (KF)

In the presence of polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc), KF acts as the fluorinating agent. The reaction proceeds at elevated temperatures (100–150°C) with catalytic amounts of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity. For example:

This step achieves yields of 85–90% with a purity >99% after distillation.

Catalytic Fluorination with Crown Ethers

Alternative methods employ crown ethers (e.g., 18-crown-6) to solubilize KF in non-polar solvents like toluene. This approach reduces side reactions and improves selectivity, particularly when the substrate contains multiple reactive sites.

The introduction of the cyano group at the 3-position is typically achieved through nucleophilic displacement of a chloro or fluoro substituent.

Cyanide Substitution Using Sodium Cyanide (NaCN)

2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine undergoes cyanation in a biphasic system (dichloromethane/water) with NaCN and TBAB as a catalyst. The reaction occurs at mild temperatures (15–30°C) over 10–15 hours, yielding 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile with 90% efficiency:

Alternative Cyanating Agents

Cyanamide or trimethylsilyl cyanide (TMSCN) may replace NaCN in anhydrous conditions, particularly when moisture-sensitive substrates are involved. These agents reduce hydrolysis risks and improve reaction control.

Direct Trifluoromethylation and Cyanation

Radical Trifluoromethylation

Recent patents describe radical-based trifluoromethylation of pyridine cores using Langlois’ reagent (NaSO₂CF₃) or CF₃I under UV irradiation. This method avoids multi-step synthesis but requires stringent control over reaction conditions to prevent over-fluorination.

Cyanation via Cross-Coupling

Industrial-Scale Production and Optimization

Solvent and Catalyst Recycling

Industrial processes prioritize solvent recovery to reduce costs and environmental impact. For example, dichloromethane from cyanidation steps is distilled and reused, achieving >95% recovery rates. Catalysts like TBAB are retained through aqueous extraction, minimizing waste.

Reaction Condition Optimization

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 100–150°C (fluorination) | Higher temps accelerate NAS |

| Catalyst Loading | 0.05–0.1 mol% TBAB | Prevents side reactions |

| Reaction Time | 10–15 hrs (cyanation) | Ensures complete substitution |

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.

Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid under controlled temperatures.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile serves as a crucial building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable component in the development of new agrochemicals and pharmaceuticals. The compound is particularly useful in:

- Agrochemical Development : It is an integral part of several crop protection products. Notable examples include:

Table 1: Agrochemical Products Derived from Trifluoromethylpyridine

| Product Name | Type | Year Introduced | Active Ingredient |

|---|---|---|---|

| Fluazinam | Fungicide | 2004 | Trifluoromethylpyridine |

| Bicyclopyrone | Herbicide | 2015 | Trifluoromethylpyridine |

| Sulfoxaflor | Insecticide | 2013 | Trifluoromethylpyridine |

Biological Applications

Enzyme Mechanism Studies

In biological research, this compound is utilized as a probe in biochemical assays to study enzyme mechanisms. Its unique structure allows for effective binding to target proteins, facilitating investigations into metabolic pathways and enzyme interactions.

Pharmaceutical Intermediate

The compound acts as an intermediate in the synthesis of various drugs with potential therapeutic applications, including antiviral and anticancer agents. Its ability to modulate biological activity through interaction with proteins makes it a candidate for drug development .

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is used in the production of specialty chemicals. The presence of fluorine atoms imparts unique properties that enhance the performance of materials in various applications .

Case Study 1: Synthesis of Agrochemicals

Research has shown that trifluoromethyl-containing heterocycles, including derivatives of pyridine, are essential in developing biologically active compounds for agricultural use. A systematic approach to synthesizing these compounds has led to the introduction of several successful agrochemicals into the market .

Case Study 2: Drug Development

A notable example includes the use of this compound in synthesizing new antiviral agents. Studies indicate that compounds with trifluoromethyl groups exhibit enhanced biological activity compared to their non-fluorinated counterparts, leading to ongoing clinical trials for several drug candidates .

Mechanism of Action

The mechanism of action of 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile is largely dependent on its ability to interact with various molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to desired biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter reactivity and applications:

Functional Group Reactivity

- Nitrile vs. Isothiocyanate : 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile () contains a reactive isothiocyanate group (N=C=S), enabling conjugation with amines or thiols. In contrast, the nitrile group in the target compound is less reactive but stabilizes the aromatic ring .

- Chloro vs. Fluoro : 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile () has a chlorine atom, which is more nucleophilic than fluorine, increasing susceptibility to substitution reactions .

Physicochemical and Ecological Properties

- Lipophilicity: The trifluoromethyl and nitrile groups in the target compound increase logP compared to hydroxyl or amino derivatives, favoring membrane permeability .

- Environmental Impact : Chlorinated analogs (e.g., ) exhibit higher ecological toxicity due to persistence, whereas fluorine’s lower toxicity profile makes the target compound more environmentally benign .

Biological Activity

2-Fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile (CAS No. 1516806-30-6) is a fluorinated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C7H3F4N2, with a molecular weight of 201.1 g/mol. The presence of fluorine atoms significantly influences its chemical reactivity and biological activity, making it an attractive candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C7H3F4N2 |

| Molecular Weight | 201.1 g/mol |

| CAS Number | 1516806-30-6 |

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethyl group via electrophilic fluorination methods or nucleophilic substitution reactions. The synthesis can be optimized by adjusting reaction conditions such as temperature and solvent choice to maximize yield and purity.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies on related pyridine derivatives have shown that the introduction of trifluoromethyl groups can increase potency against various bacterial strains. A study assessing the minimum inhibitory concentrations (MICs) of fluorinated pyridines found significant antimicrobial effects against Gram-positive bacteria, suggesting that this compound may possess similar properties .

Anticancer Activity

Fluorinated compounds have also been investigated for their anticancer properties. The structural modifications provided by the trifluoromethyl group can enhance interactions with biological targets involved in cancer progression. In vitro studies have demonstrated that pyridine derivatives can inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes related to metabolic pathways. For example, fluorinated pyridines have been shown to act as inhibitors of branched-chain amino acid transaminases (BCAT), which are implicated in several metabolic disorders. The inhibition mechanism often involves binding to the active site of the enzyme, thereby blocking substrate access and reducing enzymatic activity .

Case Studies

- Antitubercular Activity : A study on fluorinated chalcones demonstrated that similar compounds showed promising antitubercular activity, with MIC values indicating effective inhibition against Mycobacterium tuberculosis . This suggests that this compound could be further evaluated for similar applications.

- Inhibition of BCAT : A high-throughput screening campaign identified various trifluoromethyl-containing compounds as potent inhibitors of BCAT enzymes. Compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range, indicating significant inhibitory potential .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of trifluoromethyl-containing drugs reveal improved bioavailability and metabolic stability compared to their non-fluorinated counterparts. This characteristic is crucial for developing effective therapeutic agents .

Q & A

Q. What are the optimized synthetic routes for 2-fluoro-5-(trifluoromethyl)pyridine-3-carbonitrile?

A three-step synthesis is commonly employed:

- Step 1 : Halogenation of a trifluoromethylpyridine precursor using reagents like sulfolane and anhydrous potassium fluoride for fluorine substitution .

- Step 2 : Cyanide introduction via nucleophilic aromatic substitution (e.g., using CuCN or KCN).

- Step 3 : Purification via column chromatography or recrystallization. Key conditions include temperature control (room temperature to 150°C) and solvent selection (e.g., DMF or THF) to optimize yields (typically 60-80%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 369.9788 vs. calculated 369.9790) .

- NMR Spectroscopy : and NMR confirm fluorine and carbonitrile group positions .

- X-ray Diffraction (XRD) : Resolves crystal structure (monoclinic system, space group , unit cell parameters Å, Å) .

Q. How is the crystal structure of this compound characterized?

Single-crystal XRD reveals:

- Crystal System : Monoclinic ().

- Unit Cell Dimensions : Å, Å, Å, .

- Z-value : 4, confirming molecular packing density .

Advanced Research Questions

Q. How does halogen substitution at the pyridine ring impact reactivity and derivatization?

- Fluorine at the 2-position increases electron-withdrawing effects, enhancing susceptibility to nucleophilic attack at the 3- and 5-positions .

- Substitution with chlorine or iodine (e.g., using KI or -chlorosuccinimide) alters reactivity for cross-coupling reactions (Suzuki, Buchwald-Hartwig) .

- Example : KF-mediated halogen exchange in sulfolane replaces chlorine with fluorine, preserving the carbonitrile group .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Models binding affinity with enzymes (e.g., kinases) using software like AutoDock Vina.

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .

- In Silico ADMET : Predicts pharmacokinetic properties (e.g., LogP ≈ 2.5, moderate blood-brain barrier permeability) .

Q. How can potential pharmacological activity be systematically assessed?

- In Vitro Assays :

- Enzyme Inhibition : Measure IC values against target proteins (e.g., cytochrome P450 isoforms) .

- Receptor Binding : Radioligand displacement assays (e.g., determination for GPCRs) .

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HepG2, HEK293) to evaluate therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.